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molecular formula C19H21FN4 B1504245 1-(3-Fluorophenyl)-5-[(piperidin-1-YL)methyl]-1H-benzimidazol-2-amine CAS No. 509093-98-5

1-(3-Fluorophenyl)-5-[(piperidin-1-YL)methyl]-1H-benzimidazol-2-amine

Cat. No. B1504245
M. Wt: 324.4 g/mol
InChI Key: GUTCNNZHHUMFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07132438B2

Procedure details

N-[1-(3-fluorophenyl)-5-piperidino-1-ylmethyl-1H-benzoimidazol-2-yl]-3-trifluoromethyl-benzamide: 500 mg 1-(3-fluorophenyl)-5-piperidin-1-ylmethyl-1H-benzoimidazol-2-ylamine (1.54 mmol, 1.0 equiv) was combined in a flask with 877 mg O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU, 2.32 mmol, 1.5 equiv), 440 mg 3-trifluoromethylbenzoic acid (2.32 mmol, 1.5 equiv) and 312 mg 1-hydroxybenzotriazole hydrate (HOBT, 2.32 mmol, 1.5 equiv) followed by the addition of 12 mL DMF and 254 μL N-methylmorpholine (NMM, 2.32 mmol, 1.5 equiv). The solution was allowed to stir for 24 h and then diluted with sat. Na2HCO3. The solution was extracted (2×10% MeOH/CH2Cl2), washed (1×brine), dried (NaSO4) and concentrated under reduced pressure. Purification by flash chromatography (SiO2, 5% MeOH/CH2Cl2) gave 0.2 g of the product as a tan solid (0.2 mmol). 1H NMR (DMSO-d6, 400 MHz) 13.0 (s, 1 H), 8.35 (s, 1 H), 8.30 (d, J=7.6 Hz, 1 H), 7.88 (d, J=7.6 Hz, 1 H), 7.72 (m, 3 H), 7.62 (m, 2 H), 7.47 (t, J=7.6 Hz, 1 H), 7.22 (broad s, 2 H), 3.55 (s, 2 H), 2.38 (broad s, 4 H), 1.5 (m, 6 H).
[Compound]
Name
N-[1-(3-fluorophenyl)-5-piperidino-1-ylmethyl-1H-benzoimidazol-2-yl]-3-trifluoromethyl-benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
877 mg
Type
reactant
Reaction Step One
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
312 mg
Type
reactant
Reaction Step One
[Compound]
Name
Na2HCO3
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
254 μL
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N:8]2[C:12]3[CH:13]=[CH:14][C:15]([CH2:17][N:18]4[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]4)=[CH:16][C:11]=3[N:10]=[C:9]2[NH2:24])[CH:5]=[CH:6][CH:7]=1.F[P-](F)(F)(F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2C=CC=CC=2N=N1.[F:49][C:50]([F:61])([F:60])[C:51]1[CH:52]=[C:53]([CH:57]=[CH:58][CH:59]=1)[C:54](O)=[O:55].O.ON1C2C=CC=CC=2N=N1.CN1CCOCC1>CN(C=O)C>[F:1][C:2]1[CH:3]=[C:4]([N:8]2[C:12]3[CH:13]=[CH:14][C:15]([CH2:17][N:18]4[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]4)=[CH:16][C:11]=3[N:10]=[C:9]2[NH:24][C:54](=[O:55])[C:53]2[CH:57]=[CH:58][CH:59]=[C:51]([C:50]([F:49])([F:60])[F:61])[CH:52]=2)[CH:5]=[CH:6][CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
N-[1-(3-fluorophenyl)-5-piperidino-1-ylmethyl-1H-benzoimidazol-2-yl]-3-trifluoromethyl-benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 mg
Type
reactant
Smiles
FC=1C=C(C=CC1)N1C(=NC2=C1C=CC(=C2)CN2CCCCC2)N
Name
Quantity
877 mg
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)OC(=[N+](C)C)N(C)C
Name
Quantity
440 mg
Type
reactant
Smiles
FC(C=1C=C(C(=O)O)C=CC1)(F)F
Name
Quantity
312 mg
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Step Two
Name
Na2HCO3
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
254 μL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was extracted (2×10% MeOH/CH2Cl2)
WASH
Type
WASH
Details
washed (1×brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (NaSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (SiO2, 5% MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)N1C(=NC2=C1C=CC(=C2)CN2CCCCC2)NC(C2=CC(=CC=C2)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.2 mmol
AMOUNT: MASS 0.2 g
YIELD: CALCULATEDPERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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